[4-(2-Chlorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
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Overview
Description
[4-(2-Chlorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone is a complex organic compound that features a combination of piperazine, chlorobenzyl, methoxyphenyl, and oxazolo-pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chlorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the chlorobenzyl group. The oxazolo-pyridine moiety is then synthesized and coupled with the methoxyphenyl group. The final step involves the formation of the methanone linkage under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and piperazine moieties.
Reduction: Reduction reactions may target the carbonyl group in the methanone linkage.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified carbonyl groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Chlorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme-substrate interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development and pharmacological studies.
Industry
Industrially, the compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of [4-(2-Chlorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Chlorobenzyl)piperazin-1-yl][2,5-dichloropyridin-4-yl]methanone
- 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, [4-(2-Chlorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone stands out due to its unique combination of functional groups. This allows for a broader range of chemical reactions and potential applications. Its specific structure also provides distinct biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H25ClN4O3 |
---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C26H25ClN4O3/c1-17-24-21(15-23(28-25(24)34-29-17)18-7-9-20(33-2)10-8-18)26(32)31-13-11-30(12-14-31)16-19-5-3-4-6-22(19)27/h3-10,15H,11-14,16H2,1-2H3 |
InChI Key |
ZBQMLMDRHHDYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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